Sulpiride

Catalog No.
S544224
CAS No.
15676-16-1
M.F
C15H23N3O4S
M. Wt
341.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulpiride

CAS Number

15676-16-1

Product Name

Sulpiride

IUPAC Name

N-[(1-ethylpyrrolidin-3-yl)methyl]-2-methoxy-5-sulfamoylbenzamide

Molecular Formula

C15H23N3O4S

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C15H23N3O4S/c1-3-18-7-6-11(10-18)9-17-15(19)13-8-12(23(16,20)21)4-5-14(13)22-2/h4-5,8,11H,3,6-7,9-10H2,1-2H3,(H,17,19)(H2,16,20,21)

InChI Key

BGRJTUBHPOOWDU-UHFFFAOYSA-N

SMILES

CCN1CCC(C1)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC

Solubility

2280 mg/L
5.37e-01 g/L
>51.2 [ug/mL]

Synonyms

Aiglonyl, Arminol, Deponerton, Desisulpid, Digton, Dogmatil, Dolmatil, Eglonyl, Ekilid, Guastil, Lebopride, Meresa, neogama, Pontiride, Psicocen, Sulp, Sulperide, Sulpiride, Sulpitil, Sulpivert, Sulpor, Synédil, Tepavil, Vertigo Meresa, vertigo neogama, Vertigo-Meresa, vertigo-neogama

Canonical SMILES

CCN1CCC(C1)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC

Description

The exact mass of the compound Sulpiride is 341.1409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2280 mg/l5.37e-01 g/l>51.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757850. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Dopamine System Modulation

Sulpiride acts as a selective antagonist at dopamine D2 receptors []. This means it blocks the action of dopamine at these receptors. Researchers use sulpiride to study the role of D2 receptors in various functions, including:

  • Schizophrenia

    Dysregulation of the dopamine system is implicated in schizophrenia. Sulpiride's ability to block D2 receptors allows researchers to investigate this pathway and its potential contribution to the disease [].

  • Motor control

    Dopamine plays a crucial role in movement coordination. Studies using sulpiride can help elucidate the involvement of D2 receptors in movement disorders like Parkinson's disease [].

  • Reward and motivation

    Dopamine is also linked to reward processing and motivation. Sulpiride administration can be used to explore the D2 receptor's role in these behaviors [].

Beyond Dopamine

Sulpiride also interacts with other neurotransmitter systems, including the serotonergic and glutamatergic systems. This makes it a valuable tool for researchers investigating the interplay between these systems in various conditions:

  • Depression

    The complex interplay of dopamine, serotonin, and glutamate is thought to contribute to depression. Studies using sulpiride can help untangle these interactions and their potential therapeutic targets [].

  • Anxiety disorders

    Similar to depression, anxiety disorders may involve imbalances in these neurotransmitter systems. Sulpiride's effects on these systems can be used to explore potential treatment mechanisms [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.6

Exact Mass

341.1409

LogP

0.57
0.57 (LogP)
0.6

Appearance

Solid powder

Melting Point

178 dec °C
178°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 7 companies with hazard statement code(s):;
H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sulpiride is indicated for the treatment of schizophrenia.

Pharmacology

Sulpiride is a substituted benzamide derivative and a selective dopamine D2 antagonist with antipsychotic and antidepressant activity. Other benzamide derivatives include metoclopramide, tiapride, and sultopride.

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AL - Benzamides
N05AL01 - Sulpiride

Mechanism of Action

In contrast to most other neuroleptics which block both dopamine D1 and D2 receptors, Sulpiride is more selective and acts primarily as a dopamine D2 antagonist. Sulpiride appears to lack effects on norepinephrine, acetylcholine, serotonin, histamine, or gamma-aminobutyric acid (GABA) receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

15676-16-1

Wikipedia

N-[(1-ethyl-3-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide

Biological Half Life

Reports of the half life of sulpiride have only been performed with small numbers of subjects. Therefore, the average half life may be 7.15 hours to 8.3 hours.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Wang J, Sampson S. Sulpiride versus placebo for schizophrenia. Cochrane Database Syst Rev. 2014 Apr 11;4:CD007811. doi: 10.1002/14651858.CD007811.pub2. Review. PubMed PMID: 24729184.
2: Danilov DS. [Possibilities in using sulpiride in the treatment of psychotic disorders]. Zh Nevrol Psikhiatr Im S S Korsakova. 2012;112(6):91-7. Review. Russian. PubMed PMID: 22983256.
3: Wang J, Omori IM, Fenton M, Soares B. Sulpiride augmentation for schizophrenia. Cochrane Database Syst Rev. 2010 Jan 20;(1):CD008125. doi: 10.1002/14651858.CD008125.pub2. Review. PubMed PMID: 20091661.
4: Wang J, Omori IM, Fenton M, Soares B. Sulpiride augmentation for schizophrenia. Schizophr Bull. 2010 Mar;36(2):229-30. doi: 10.1093/schbul/sbp163. Epub 2010 Jan 8. Review. PubMed PMID: 20061345; PubMed Central PMCID: PMC2833130.
5: Ciszowski K, Szpak D, Wilimowska J. [Toxicity of sulpiride]. Przegl Lek. 2010;67(8):606-9. Review. Polish. PubMed PMID: 21387787.
6: Omori IM, Wang J. Sulpiride versus placebo for schizophrenia. Cochrane Database Syst Rev. 2009 Apr 15;(2):CD007811. doi: 10.1002/14651858.CD007811. Review. Update in: Cochrane Database Syst Rev. 2014;4:CD007811. PubMed PMID: 19370694.
7: Müller-Vahl KR. [The benzamides tiapride, sulpiride, and amisulpride in treatment for Tourette's syndrome]. Nervenarzt. 2007 Mar;78(3):264, 266-8, 270-1. Review. German. PubMed PMID: 16924461.
8: Roś LT. [Changes in the endocrine system in the course of sulpiride therapy]. Pol Merkur Lekarski. 2001 Dec;11(66):532-4. Review. Polish. PubMed PMID: 11899856.
9: Stubbs JH, Haw CM, Staley CJ, Mountjoy CQ. Augmentation with sulpiride for a schizophrenic patient partially responsive to clozapine. Acta Psychiatr Scand. 2000 Nov;102(5):390-3; discussion 393-4. Review. PubMed PMID: 11098812.
10: Soares BG, Fenton M, Chue P. Sulpiride for schizophrenia. Cochrane Database Syst Rev. 2000;(2):CD001162. Review. PubMed PMID: 10796605.
11: Rzewuska M. [Sulpiride: the best known atypical, safe neuroleptic drug. Review of literature]. Psychiatr Pol. 1998 Sep-Oct;32(5):655-66. Review. Polish. PubMed PMID: 9921002.
12: Azuma K, Irahara M, Aono T. [Metoclopramide, sulpiride, and chlorpromazine loading test]. Nihon Rinsho. 1997 Apr;55 Suppl 2:249-51. Review. Japanese. PubMed PMID: 9172518.
13: Wasieczko A, Wasieczko Z. [Sulpiride: an atypical neuroleptic with a wide spectrum of therapeutic claims]. Psychiatr Pol. 1996 Nov-Dec;30(6):1009-16. Review. Polish. PubMed PMID: 9132763.
14: Mauri MC, Bravin S, Bitetto A, Rudelli R, Invernizzi G. A risk-benefit assessment of sulpiride in the treatment of schizophrenia. Drug Saf. 1996 May;14(5):288-98. Review. PubMed PMID: 8800626.
15: Caley CF, Weber SS. Sulpiride: an antipsychotic with selective dopaminergic antagonist properties. Ann Pharmacother. 1995 Feb;29(2):152-60. Review. PubMed PMID: 7756714.
16: Guslandi M. [Antiemetic properties of levo-sulpiride]. Minerva Med. 1990 Dec;81(12):855-60. Review. Italian. PubMed PMID: 2280876.
17: Serra G, Forgione A, D'Aquila PS, Collu M, Fratta W, Gessa GL. Possible mechanism of antidepressant effect of L-sulpiride. Clin Neuropharmacol. 1990;13 Suppl 1:S76-83. Review. PubMed PMID: 2199037.
18: O'Connor SE, Brown RA. The pharmacology of sulpiride--a dopamine receptor antagonist. Gen Pharmacol. 1982;13(3):185-93. Review. PubMed PMID: 7047291.
19: Jenner P, Marsden CD. The mode of action of sulpiride as an atypical antidepressant agent. Adv Biochem Psychopharmacol. 1982;32:85-103. Review. PubMed PMID: 7046370.

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